4-Benzoyl-5-methyldihydrofuran-2(3H)-one
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Overview
Description
4-Benzoyl-5-methyldihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans. This compound is characterized by a furan ring that is partially saturated and substituted with a benzoyl group at the 4-position and a methyl group at the 5-position. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-5-methyldihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-5-methylfuran-2(3H)-one and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the acylation reaction.
Acylation Reaction: The benzoyl chloride reacts with the hydroxyl group of 4-hydroxy-5-methylfuran-2(3H)-one to form the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-5-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce the furan ring to a fully saturated ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-Benzoyl-5-methyldihydrofuran-2(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzoyl-5-methyldihydrofuran-2(3H)-one involves its interaction with molecular targets and pathways within biological systems. The benzoyl group and the furan ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-benzoyl-4-[(Z)-benzylidene]-4,5-dihydrofuran: This compound shares a similar furan ring structure but has different substituents, leading to distinct chemical properties and applications.
4-Benzoyl-5-methylfuran-2(3H)-one: Similar to 4-Benzoyl-5-methyldihydrofuran-2(3H)-one but lacks the dihydro component, resulting in different reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoyl group and a partially saturated furan ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-benzoyl-5-methyloxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-8-10(7-11(13)15-8)12(14)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPSLPMDEOPEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)O1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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